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Executive Summary
Deferitazole (formerly FBS0701) is an orally active, tridentate iron chelator that demonstrated

high affinity and selectivity for iron (III). Developed for the treatment of transfusional iron

overload, particularly in conditions like beta-thalassemia, it showed promise in early clinical

trials with a favorable safety profile compared to existing chelators. However, its clinical

development was ultimately halted due to a critical preclinical safety finding. This technical

guide provides an in-depth overview of deferitazole, summarizing its mechanism of action,

physicochemical properties, and the available data from preclinical and clinical studies. It is

intended to serve as a comprehensive resource for researchers and professionals in the field of

iron chelation therapy and drug development.

Introduction to Iron Overload in Beta-Thalassemia
Beta-thalassemia is a genetic hemoglobin disorder characterized by reduced or absent

synthesis of beta-globin chains, leading to ineffective erythropoiesis and chronic anemia.[1]

Patients with severe forms of beta-thalassemia are often dependent on regular red blood cell

transfusions to sustain life. While life-saving, these transfusions lead to a progressive and toxic

accumulation of iron in the body, a condition known as transfusional iron overload.[2][3] The

human body has no natural mechanism for excreting excess iron, which consequently deposits

in vital organs such as the heart, liver, and endocrine glands, leading to significant morbidity

and mortality.[3]
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Iron chelation therapy is the cornerstone of management for transfusional iron overload. By

binding to excess iron, chelating agents form complexes that can be excreted from the body,

thereby reducing the total body iron burden and mitigating iron-induced organ damage.

Deferitazole was developed as a novel oral iron chelator with the aim of providing an effective

and well-tolerated treatment option for patients with iron overload.

Deferitazole: Profile of an Investigational Iron
Chelator
Deferitazole is a derivative of desferrithiocin, a class of siderophore-related tridentate

chelators.[1] Its chemical structure and properties were optimized to achieve high affinity and

selectivity for ferric iron (Fe³⁺).

Physicochemical Properties
Deferitazole is an orally active compound that exhibits a high affinity for iron (III), as

demonstrated by a log β2 value of 33.39 ± 0.03 and a pFe³⁺ value of 22.3.[4] It also binds to

other trivalent metals such as aluminum (Al³⁺) and lanthanum (La³⁺) with high affinity, while its

affinity for divalent cations is generally lower, with the exception of copper (Cu²⁺).[4] The Fe(III)

(deferitazole)₂ complex is stable under physiological conditions and does not undergo redox

cycling, which is a desirable property for an iron chelator as it minimizes the generation of

reactive oxygen species.[4]
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Property Value Reference

Chemical Name

(S)-2-(2-hydroxy-3-(2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)

phenyl)-4-methyl-4,5-

dihydrothiazole-4-carboxylic

acid

[5]

Synonyms FBS-0701, SPD-602 [5]

Molecular Formula C₁₈H₂₅NO₇S [5]

Molecular Weight 399.46 g/mol [5]

Iron (III) Affinity (log β2) 33.39 ± 0.03 [4]

pFe³⁺ 22.3 [4]

Aluminum (III) Affinity (log β2) 26.68 [4]

Lanthanum (III) Affinity (log β2) 21.55 [4]

Copper (II) Affinity (log β2) 25.5 [4]

Mechanism of Action
The primary mechanism of action of deferitazole is the chelation of iron. As a tridentate

chelator, two molecules of deferitazole bind to one atom of ferric iron to form a stable, non-

toxic complex. This complex is then excreted from the body, leading to a reduction in the total

body iron burden. Deferitazole scavenges iron from labile sources, such as iron bound to

citrate and albumin, with an efficiency comparable to other therapeutic iron chelators like

deferasirox, deferiprone, and desferrioxamine.[4]

By reducing the amount of labile, redox-active iron, deferitazole helps to mitigate the oxidative

stress and cellular damage that underlie the pathophysiology of iron overload.
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Figure 1: Mechanism of Action of Deferitazole.

Preclinical and Clinical Development
Deferitazole underwent a series of preclinical and clinical studies to evaluate its safety,

tolerability, pharmacokinetics, and efficacy.

Preclinical Studies
Extensive preclinical toxicological studies of deferitazole (FBS0701) consistently demonstrated

a higher no-observable-adverse-effect level (NOAEL) compared to deferasirox, suggesting a

potentially more favorable clinical safety profile, particularly concerning nephrotoxicity.[3] In

preclinical models, deferitazole bound Fe(III) with very high affinity and selectivity.[1] Early
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preclinical pharmacology studies with a related compound, deferitrin, showed that iron

excretion was largely via the fecal route.[6]

However, a critical finding emerged from a carcinogenicity study initiated by FerroKin

BioSciences. In February 2014, this study indicated that deferitazole caused cancer in rats.[7]

This finding was a pivotal factor in the subsequent halt of the drug's development.

Clinical Trials
Deferitazole entered Phase 1 and Phase 2 clinical trials to assess its potential in treating

transfusional iron overload.

A Phase 1b multi-center, open-label, dose-escalation study (NCT01039636) was conducted in

16 adult patients with transfusional iron overload.[8][9][10] Patients received once-daily oral

doses of 3 mg/kg, 8 mg/kg, 16 mg/kg, or 32 mg/kg for 7 days.[3] The study found that

deferitazole was well tolerated at all dose levels, with no serious adverse events reported.[3]

The pharmacokinetics were dose-proportional, with a maximum plasma concentration (Cmax)

reached within 60-90 minutes and a plasma elimination half-life of approximately 19 hours.[3]

Pharmacokinetic
Parameter

Value Reference

Time to Cmax 60-90 minutes [3]

Plasma Elimination Half-life

(t½)
~19 hours [3]

Dose Proportionality Yes [3]

A 24-week, multicenter, Phase 2 study (NCT01186419) was designed to assess the safety,

tolerability, and pharmacodynamics of deferitazole in adults with transfusional iron overload.[1]

Fifty-one patients were randomized to receive either 14.5 mg/kg/day or 29 mg/kg/day of

deferitazole.[1]

Efficacy Results: The primary efficacy endpoint was the change in liver iron concentration (LIC).

At the 14.5 mg/kg/day dose, the mean change in LIC after 24 weeks was an increase of 3.1

mg/g (dry weight), with 29% of patients achieving a decrease in LIC.[1] In the 29 mg/kg/day
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dose group, the mean change in LIC was a decrease of -0.3 mg/g (dry weight), with 44% of

patients achieving a decrease.[1] The difference in the change in LIC between the two dose

groups was statistically significant (P < .03).[1]

Dose Group
Mean ΔLIC (mg/g
dw) at 24 Weeks

Percentage of
Patients with
Decreased LIC

Reference

14.5 mg/kg/day +3.1 29% [1]

29 mg/kg/day -0.3 44% [1]

Safety and Tolerability: Deferitazole was generally well-tolerated at both doses, with 96% of

patients completing the study.[1] There were no drug-related serious adverse events.[1]

Treatment-related gastrointestinal adverse events such as nausea, vomiting, abdominal pain,

and diarrhea were reported in less than 5% of patients.[1] Importantly, mean serum creatinine

did not change significantly from baseline or between the dose groups, suggesting a favorable

renal safety profile.[1]

Adverse Event
Category

Incidence Details Reference

Serious Adverse

Events (drug-related)
0% None reported [1]

Gastrointestinal AEs

(treatment-related)
<5%

Nausea, vomiting,

abdominal pain,

diarrhea

[1]

Serum Creatinine No significant change

Mean levels did not

increase from

baseline

[1]

Transaminase

Elevations
16%

8 patients, 3 of whom

acquired HCV on-

study

[1]
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A Phase 2 trial in pediatric patients (NCT01363908) was also initiated.[11] This open-label

study was designed to assess the pharmacokinetics, safety, efficacy, and tolerability of

deferitazole in children and adolescents aged 6 to <18 years with iron overload.[11] The study

involved a single 16 mg/kg pharmacokinetic phase followed by a 48-week chronic dosing

phase with doses ranging from 8-60 mg/kg/day.[11]

Termination of Clinical Development
In February 2014, the U.S. Food and Drug Administration (FDA) issued a full clinical hold on

deferitazole, prohibiting further human trials.[7] This decision was based on the findings from a

preclinical carcinogenicity study in rats which indicated that the drug caused cancer.[7] Shire,

the company that had acquired FerroKin BioSciences and the rights to deferitazole, concluded

that this constituted a "Fundamental Circumstance" and subsequently terminated the

development of the drug in February 2015.[7]
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Figure 2: Timeline of Deferitazole's Clinical Development and Termination.

Experimental Protocols
Detailed, step-by-step experimental protocols for the deferitazole clinical trials are not fully

available in the public domain. However, based on the published literature and general clinical

trial methodologies for iron chelators, the following outlines the likely procedures.
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Measurement of Liver Iron Concentration (LIC)
The primary efficacy endpoint in the Phase 2 trial was the change in LIC, which was likely

measured using MRI-based R2* or R2 relaxometry, the current non-invasive standards.

Principle: Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of

tissues in a concentration-dependent manner. MRI can measure these relaxation rates (R2 =

1/T2, R2* = 1/T2*), which are then converted to LIC using a validated calibration curve.

Imaging Protocol (General):

Patients undergo MRI of the liver, typically using a 1.5T or 3.0T scanner.

A multi-echo gradient-recalled echo (GRE) sequence is used to acquire images at several

different echo times (TEs).

Regions of interest (ROIs) are drawn on the liver parenchyma, avoiding large blood

vessels.

The signal intensity from the ROIs at each TE is fitted to an exponential decay curve to

calculate the R2* value.

The R2* value is then converted to LIC (in mg Fe/g dry weight) using a validated

calibration equation.

Quality Control: To ensure accuracy, MRI protocols for LIC measurement require careful

calibration and quality control, often using phantoms with known iron concentrations.

Pharmacokinetic Analysis
The Phase 1 and pediatric Phase 2 trials included pharmacokinetic assessments.

Sample Collection: Blood samples are collected at predefined time points before and after

drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose as in the

pediatric study protocol).[11]

Sample Processing: Plasma is separated from the blood samples by centrifugation and

stored frozen until analysis.
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Analytical Method: The concentration of deferitazole and its metabolites in plasma is

typically determined using a validated high-performance liquid chromatography (HPLC)

method with UV or mass spectrometry (MS) detection.[12]

Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic

parameters from the plasma concentration-time data, including Cmax (maximum

concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½

(elimination half-life).[11]

Signaling Pathways and Iron Homeostasis
While deferitazole's primary mechanism is direct iron chelation, this action has indirect effects

on the complex signaling pathways that regulate iron homeostasis. There is no evidence to

suggest that deferitazole directly targets specific signaling molecules. Instead, by reducing

systemic iron levels, it influences the master regulatory system of iron metabolism: the

hepcidin-ferroportin axis.

In iron overload states, particularly those associated with ineffective erythropoiesis like beta-

thalassemia, the production of the hormone hepcidin is inappropriately low.[13] Hepcidin

normally functions to downregulate the iron exporter protein, ferroportin, thereby controlling the

entry of iron into the plasma from enterocytes (absorption) and macrophages (recycling).[13]

Low hepcidin leads to increased ferroportin activity and excessive iron absorption,

exacerbating the iron overload.

By removing iron from the body, iron chelators like deferitazole can help to normalize iron

stores, which may in turn lead to an increase in hepcidin production and a subsequent

downregulation of ferroportin, helping to restore a more balanced state of iron metabolism.
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Figure 3: Indirect Influence of Deferitazole on the Hepcidin-Ferroportin Axis.
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Conclusion
Deferitazole was a promising oral iron chelator that showed good tolerability and evidence of

efficacy in early clinical trials for transfusional iron overload in beta-thalassemia. Its favorable

pharmacokinetic profile and lower potential for nephrotoxicity compared to deferasirox made it

an attractive candidate for further development. However, the discovery of carcinogenicity in a

preclinical rat study led to a clinical hold by the FDA and the subsequent termination of its

development program.

This technical guide has summarized the available scientific and clinical data on deferitazole.

While its journey as a potential therapeutic was cut short, the information gathered from its

development provides valuable insights for the ongoing research and development of new and

improved iron chelation therapies. The case of deferitazole underscores the critical importance

of comprehensive preclinical safety evaluations in drug development. For researchers in the

field, the story of deferitazole serves as both a source of scientific data and a cautionary tale in

the quest for safer and more effective treatments for iron overload.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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